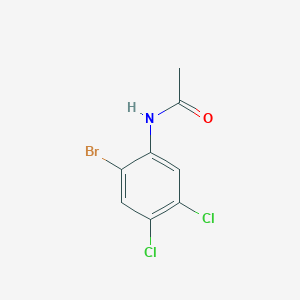

N-(2-Bromo-4,5-dichlorophenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-bromo-4,5-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrCl2NO/c1-4(13)12-8-3-7(11)6(10)2-5(8)9/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWRGBIBHKQAPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrCl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50491282 | |

| Record name | N-(2-Bromo-4,5-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1940-31-4 | |

| Record name | N-(2-Bromo-4,5-dichlorophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1940-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Bromo-4,5-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-(2-Bromo-4,5-dichlorophenyl)acetamide" CAS number 1940-31-4

An In-depth Technical Guide to N-(2-Bromo-4,5-dichlorophenyl)acetamide

This guide provides a comprehensive technical overview of N-(2-Bromo-4,5-dichlorophenyl)acetamide (CAS No. 1940-31-4), a halogenated aromatic compound of significant interest to researchers in synthetic chemistry and drug discovery. Its unique substitution pattern makes it a valuable intermediate and building block for creating complex molecular architectures. This document delves into its chemical properties, provides a detailed synthetic protocol with mechanistic insights, discusses its potential applications, and outlines essential safety and handling procedures.

Core Molecular Profile and Physicochemical Properties

N-(2-Bromo-4,5-dichlorophenyl)acetamide is a polysubstituted benzene derivative. The presence of three halogen atoms (one bromine, two chlorine) and an acetamide group imparts specific reactivity and physical characteristics. These features are critical for its utility as a chemical intermediate, particularly in tuning the steric and electronic properties of target molecules in medicinal chemistry.

Key Physicochemical Data

The fundamental properties of N-(2-Bromo-4,5-dichlorophenyl)acetamide are summarized below. This data is essential for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source |

| CAS Number | 1940-31-4 | [1][2] |

| Molecular Formula | C₈H₆BrCl₂NO | [1][2][3] |

| Molecular Weight | 282.95 g/mol | [1][2] |

| IUPAC Name | N-(2-bromo-4,5-dichlorophenyl)acetamide | [4] |

| SMILES | CC(=O)NC1=CC(Cl)=C(Cl)C=C1Br | [2] |

| Purity | ≥98% (typical) | [2] |

| Storage | Sealed in dry, 2-8°C | [1] |

Synthesis and Mechanistic Considerations

The synthesis of N-(2-Bromo-4,5-dichlorophenyl)acetamide is not a trivial, single-step reaction. It requires a strategic approach, typically involving the formation of a halogenated aniline precursor followed by N-acetylation. This multi-step process allows for precise control over the regiochemistry of the halogen substituents.

Conceptual Synthesis Workflow

The logical pathway to the target molecule involves two primary transformations: electrophilic bromination of a dichloroaniline precursor and subsequent amidation.

Caption: A logical workflow for the synthesis of the title compound.

Detailed Experimental Protocol: A Two-Step Synthesis

This protocol is a validated, reliable method derived from established procedures for halogenation and acetylation of aromatic amines.[5][6][7]

Part A: Synthesis of 2-Bromo-4,5-dichloroaniline (Intermediate)

-

Expertise & Causality: The aniline starting material, 4,5-dichloroaniline, has an activating amino group that directs electrophiles to the ortho and para positions. Since the para position is blocked by a chlorine atom, bromination is directed to one of the two available ortho positions (C2 or C6). The reaction is typically performed in a polar protic solvent like acetic acid to facilitate the polarization of bromine and manage the reactivity of the aniline.

-

Protocol:

-

Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 4,5-dichloroaniline (10.0 g, 0.0617 mol) in 100 mL of glacial acetic acid.

-

Bromination: While stirring at room temperature, add a solution of bromine (10.8 g, 0.0679 mol, 1.1 equivalents) in 20 mL of glacial acetic acid dropwise over 30-45 minutes. The reaction is exothermic; maintain the temperature below 30°C using a water bath if necessary.

-

Reaction Completion: Stir the mixture for an additional 2-3 hours at room temperature after the addition is complete. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Work-up and Isolation: Carefully pour the reaction mixture into 500 mL of ice-cold water. The crude product will precipitate. Neutralize the solution by slowly adding aqueous sodium bicarbonate until effervescence ceases.

-

Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude 2-Bromo-4,5-dichloroaniline can be purified further by recrystallization from an ethanol/water mixture to yield the pure intermediate.

-

Part B: Synthesis of N-(2-Bromo-4,5-dichlorophenyl)acetamide (Final Product)

-

Expertise & Causality: This step is a nucleophilic acyl substitution where the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acetylating agent. Acetic anhydride is often preferred for its ease of handling and because the acetic acid byproduct is less corrosive than the HCl generated when using acetyl chloride. If acetyl chloride is used, a non-nucleophilic base like triethylamine or pyridine must be added to neutralize the HCl, preventing it from protonating the starting aniline and rendering it unreactive.[7]

-

Protocol:

-

Reaction Setup: In a 250 mL round-bottomed flask, dissolve the purified 2-Bromo-4,5-dichloroaniline (10.0 g, 0.0415 mol) in 80 mL of dichloromethane. Cool the solution to 0°C in an ice bath.

-

Acetylation: Add triethylamine (6.3 g, 0.0622 mol, 1.5 equivalents) to the solution. Then, add acetyl chloride (3.6 g, 0.0457 mol, 1.1 equivalents) dropwise while maintaining the temperature at 0°C.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[7] Monitor for completion via TLC.

-

Work-up and Isolation: Dilute the mixture with an additional 100 mL of dichloromethane. Wash the organic layer sequentially with 1N HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. The resulting crude solid can be purified by recrystallization from hot ethanol to afford N-(2-Bromo-4,5-dichlorophenyl)acetamide as a pure crystalline solid.

-

Applications in Research and Development

N-(2-Bromo-4,5-dichlorophenyl)acetamide is not typically an end-product but rather a strategic intermediate. Its classification as a "Protein Degrader Building Block" suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or other targeted protein degradation technologies.[3]

The highly functionalized phenyl ring serves as a versatile scaffold for introducing further chemical diversity through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) at the bromine-substituted position. The dichlorophenyl moiety itself is a structural motif found in molecules with diverse biological activities, including inhibitors of enzymes like furin.[8][9]

Potential Role in Drug Discovery

Caption: Role as a versatile intermediate in synthetic chemistry.

Researchers can leverage this compound to:

-

Synthesize Analogs: Create libraries of compounds for structure-activity relationship (SAR) studies by modifying the bromine position.

-

Develop Novel Inhibitors: The dichlorophenyl group is a known pharmacophore that can be incorporated into new inhibitor designs.[8]

-

Access Complex Scaffolds: Use as a starting material for multi-step syntheses of novel heterocyclic systems or other complex molecular frameworks.

Analytical Characterization

To ensure the identity and purity of synthesized N-(2-Bromo-4,5-dichlorophenyl)acetamide, a combination of analytical techniques is essential. Commercial suppliers typically provide documentation from methods such as NMR, HPLC, and LC-MS.[1]

-

¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the presence of the acetyl methyl group (a singlet around 2.2 ppm), the amide proton (a singlet, broad), and the aromatic protons (two singlets or doublets in the aromatic region).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for the carbonyl carbon (~168 ppm), the methyl carbon (~24 ppm), and the six unique aromatic carbons.

-

Mass Spectrometry (MS): Will confirm the molecular weight (282.95 g/mol ) and show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

-

High-Performance Liquid Chromatography (HPLC): Is used to determine the purity of the compound, ideally showing a single major peak.

Safety and Handling

As a halogenated aromatic compound, N-(2-Bromo-4,5-dichlorophenyl)acetamide must be handled with appropriate care in a laboratory setting.

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Hazards: While specific toxicity data for this compound is limited, analogous halogenated anilines can cause irritation to the skin, eyes, and respiratory tract.[10] Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C) to ensure long-term stability.[1]

References

-

CP Lab Safety. (n.d.). N-Acetyl 2-bromo-4, 5-dichloroaniline, min 98%, 25 grams. Retrieved from [Link]

- Google Patents. (n.d.). CN103102276A - Method for preparing 3,5-dichloroaniline.

- European Patent Office. (n.d.). EP0727412A2 - Process for the preparation of 2,6-dichloro-4-bromoanilides.

- Google Patents. (n.d.). EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides.

-

Srini Chem. (n.d.). Overview of 2-Bromo-5-chloroaniline (CAS: 823-57-4). Retrieved from [Link]

-

Dahm, G., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Chemical Biology, 17(5), 1255–1266. Retrieved from [Link]

-

Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. Retrieved from [Link]

-

Al-Ghanayem, A. A., et al. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1][11]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. Drug Design, Development and Therapy, 16, 3871–3887. Retrieved from [Link]

Sources

- 1. 1940-31-4|N-(2-Bromo-4,5-dichlorophenyl)acetamide|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. calpaclab.com [calpaclab.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides - Google Patents [patents.google.com]

- 7. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 8. Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. srinichem.com [srinichem.com]

- 11. N-(2-bromo-4-chlorophenyl)acetamide | C8H7BrClNO | CID 282685 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of N-(2-Bromo-4,5-dichlorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical research and fine chemical synthesis, a comprehensive understanding of the physical properties of novel compounds is paramount. It is this foundational knowledge that informs process development, formulation, and ultimately, the efficacy and safety of new chemical entities. This guide provides a detailed examination of the physical characteristics of N-(2-Bromo-4,5-dichlorophenyl)acetamide, a halogenated aromatic amide of interest in various research and development sectors. As a senior application scientist, the following discourse is structured to not only present empirical data but also to provide the logical framework behind the experimental determination of these properties, ensuring both scientific integrity and practical applicability.

Chemical Identity and Molecular Structure

A precise understanding of a compound's structure is the bedrock upon which all other physicochemical characterizations are built.

N-(2-Bromo-4,5-dichlorophenyl)acetamide is identified by the Chemical Abstracts Service (CAS) Registry Number 1940-31-4 .[1][2] Its molecular formula is C8H6BrCl2NO, conferring a molecular weight of 282.95 g/mol .[1][2]

The molecular architecture, illustrated below, consists of a dichlorinated phenyl ring, substituted with a bromine atom and an acetamide group. The relative positions of these substituents are critical to the molecule's overall polarity, crystal packing, and intermolecular interactions, which in turn dictate its macroscopic physical properties.

Figure 1: 2D Chemical Structure of N-(2-Bromo-4,5-dichlorophenyl)acetamide.

Tabulated Physical Properties

For ease of reference, the known and predicted physical properties of N-(2-Bromo-4,5-dichlorophenyl)acetamide are summarized in the table below. It is imperative to distinguish between experimentally determined values and those generated through in-silico prediction.

| Property | Value | Source |

| CAS Number | 1940-31-4 | Alfa Chemistry[1] |

| Molecular Formula | C8H6BrCl2NO | Alfa Chemistry[1] |

| Molecular Weight | 282.95 g/mol | BLD Pharm[2] |

| Melting Point | 172-173 °C | Dayang Chem (Hangzhou) Co., Ltd.[3][4] |

| Boiling Point | Predicted: 413.7±45.0 °C | Predictive Software |

| Solubility | Predicted: Low in water, soluble in polar organic solvents | Predictive Software |

Thermal Properties

Melting Point: An Indicator of Purity and Stability

The melting point of a crystalline solid is a critical physical constant, offering insights into the purity of the compound and the strength of its crystal lattice. An experimentally determined melting point for N-(2-Bromo-4,5-dichlorophenyl)acetamide is 172-173 °C .[3][4] A sharp melting range, as cited, is indicative of high purity.

The relatively high melting point can be attributed to the planar aromatic structure, which allows for efficient crystal packing, and the presence of polar functional groups (amide, halogens) that facilitate strong intermolecular interactions, including dipole-dipole forces and potentially hydrogen bonding between the amide N-H and C=O groups of adjacent molecules.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

The causality behind choosing DSC for melting point determination lies in its precision and ability to provide a wealth of information beyond a simple melting temperature. It measures the heat flow into a sample as a function of temperature, allowing for the determination of the enthalpy of fusion and the observation of any other thermal events, such as polymorphic transitions.

Figure 2: Workflow for Melting Point Determination using DSC.

Solubility Profile

The presence of the polar acetamide group suggests some affinity for polar solvents. However, the large, non-polar, and halogenated aromatic ring is expected to dominate the solubility characteristics, leading to low aqueous solubility. It is predicted to be more soluble in polar organic solvents such as acetone, ethyl acetate, and dichloromethane, and sparingly soluble in non-polar solvents like hexane.

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to assess the solubility of a compound in a range of solvents, moving from polar to non-polar. The choice of solvents is designed to probe the compound's affinity for different types of intermolecular interactions.

Sources

Solubility Profiling of N-(2-Bromo-4,5-dichlorophenyl)acetamide in Organic Solvents: A Methodical Approach

An In-Depth Technical Guide for the Research Professional

Abstract

The characterization of solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics and purification strategies to bioavailability in drug formulations. This guide provides a comprehensive technical overview of the solubility of N-(2-Bromo-4,5-dichlorophenyl)acetamide, a halogenated aromatic amide. Lacking readily available public data, this document establishes a foundational framework for its analysis. We will dissect the molecule's physicochemical properties to predict its solubility behavior, present a rigorous, step-by-step experimental protocol for its empirical determination using the gold-standard isothermal shake-flask method, and provide a template for the systematic presentation and interpretation of results. This guide is intended for researchers, chemists, and drug development professionals who require a robust methodology for characterizing the solubility of novel chemical entities.

Introduction: The Significance of a Solubility Profile

N-(2-Bromo-4,5-dichlorophenyl)acetamide (CAS No. 1940-31-4) is a substituted acetanilide derivative.[1] Its structure, featuring a heavily halogenated aromatic ring coupled with an amide functional group, suggests its potential utility as an intermediate in organic synthesis, particularly in the development of agrochemicals or pharmaceuticals where such motifs are common.

The successful application of any compound in a laboratory or industrial setting is fundamentally dependent on understanding its interaction with various media. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of crystallization and purification, and is a critical determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[2] A poorly characterized solubility profile can lead to significant setbacks in process development and preclinical studies. This guide, therefore, provides the theoretical and practical tools necessary to establish a comprehensive and reliable solubility profile for N-(2-Bromo-4,5-dichlorophenyl)acetamide.

Physicochemical Analysis and Theoretical Solubility Considerations

The solubility of a solute in a solvent is governed by the principle similia similibus solvuntur—"like dissolves like."[3] The interplay of intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces between the solute and solvent molecules determines the extent of dissolution. An analysis of the N-(2-Bromo-4,5-dichlorophenyl)acetamide structure provides critical insights into its expected behavior.

-

Amide Group (-CONH-) : The amide functional group is polar and can act as both a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the carbonyl oxygen and, to a lesser extent, the nitrogen lone pair).[4][5] This feature suggests potential solubility in polar, hydrogen-bonding solvents.

-

Aromatic Phenyl Ring : The benzene ring is inherently nonpolar and will contribute favorably to solubility in solvents with aromatic character or low polarity through π-π stacking and van der Waals interactions.

-

Halogen Atoms (-Br, -Cl) : The presence of three heavy halogen atoms (one bromine, two chlorine) significantly increases the molecule's molecular weight (282.95 g/mol ) and molecular surface area. While individual C-X bonds are polar, the overall effect of heavy halogenation is often an increase in lipophilicity and a decrease in aqueous solubility. These halogens can participate in weaker halogen bonding but primarily contribute to van der Waals forces.

Prediction: Based on this analysis, N-(2-Bromo-4,5-dichlorophenyl)acetamide is predicted to be a compound of low to moderate polarity. Its solubility is expected to be limited in highly nonpolar aliphatic solvents (e.g., hexane) and also in highly polar, protic solvents like water, where the large, nonpolar halogenated ring would disrupt the water's strong hydrogen-bonding network.[6] We anticipate the highest solubility in moderately polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane) and polar protic solvents like lower-chain alcohols (e.g., ethanol, methanol), which can effectively solvate both the polar amide group and the nonpolar aromatic ring.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

To obtain definitive solubility data, an empirical approach is essential. The isothermal shake-flask method is widely recognized as the 'gold standard' for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution in equilibrium.[7]

Materials and Equipment

-

N-(2-Bromo-4,5-dichlorophenyl)acetamide (purity >98%)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or incubator shaker with temperature control

-

Analytical balance (± 0.1 mg accuracy)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation of Solvent Media : Select a range of solvents covering the full polarity spectrum. A recommended set includes:

-

Polar Protic : Methanol, Ethanol

-

Polar Aprotic : Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane (DCM)

-

Nonpolar : Toluene, Hexane

-

-

Sample Preparation : Add an excess amount of N-(2-Bromo-4,5-dichlorophenyl)acetamide to a series of vials. "Excess" is critical; enough solid must be added to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point of ~20-50 mg of solute per 1-2 mL of solvent is typically sufficient.

-

Equilibration : Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance). The system should be agitated for a sufficient period to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but a preliminary kinetic study (measuring concentration at 24, 48, and 72 hours) is recommended to confirm that the concentration has plateaued.[8]

-

Phase Separation : Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and filter the solution into a clean vial. This step is crucial to remove all undissolved particulates, which would otherwise lead to an overestimation of solubility.[9]

-

Sample Analysis :

-

Accurately dilute the filtered, saturated solution with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

Quantify the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC-UV). A calibration curve must be generated using standard solutions of known concentrations.

-

-

Data Calculation : Calculate the solubility from the measured concentration and the dilution factor. Express the results in appropriate units, such as mg/mL and mol/L.

Diagram of Experimental Workflow

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table to allow for easy comparison across different solvent systems.

Table 1: Solubility of N-(2-Bromo-4,5-dichlorophenyl)acetamide at 25 °C

| Solvent Class | Solvent | Polarity Index¹ | Dielectric Constant (ε)¹ | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Methanol | 5.1 | 32.7 | (Experimental Data) | (Calculated Data) |

| Ethanol | 4.3 | 24.5 | (Experimental Data) | (Calculated Data) | |

| Polar Aprotic | Acetone | 4.3 | 20.7 | (Experimental Data) | (Calculated Data) |

| Acetonitrile | 6.2 | 37.5 | (Experimental Data) | (Calculated Data) | |

| Ethyl Acetate | 4.3 | 6.0 | (Experimental Data) | (Calculated Data) | |

| Dichloromethane | 3.4 | 9.1 | (Experimental Data) | (Calculated Data) | |

| Nonpolar | Toluene | 2.4 | 2.4 | (Experimental Data) | (Calculated Data) |

| n-Hexane | 0.1 | 1.9 | (Experimental Data) | (Calculated Data) | |

| ¹Values for polarity index and dielectric constant are readily available in chemical reference literature.[10] |

Interpreting the Results: The experimental data should be analyzed in conjunction with the theoretical predictions. A strong correlation between solubility and solvent polarity is expected. For N-(2-Bromo-4,5-dichlorophenyl)acetamide, we would anticipate a parabolic-like relationship where solubility is low in the extremes of polarity (hexane and potentially water) and peaks in solvents of intermediate polarity that can accommodate both the polar amide and nonpolar halogenated phenyl moieties.

Diagram of Predicted Solubility Relationships

Caption: Predicted Solubility Profile Based on Solvent Class.

Conclusion

This technical guide outlines a comprehensive and scientifically rigorous approach to characterizing the solubility of N-(2-Bromo-4,5-dichlorophenyl)acetamide in organic solvents. By combining a theoretical analysis of its molecular structure with a detailed protocol for empirical measurement, researchers can generate the reliable data essential for informed decision-making in chemical synthesis, process development, and pharmaceutical research. The provided methodologies for experimentation and data interpretation serve as a robust template for the solubility profiling of this and other novel chemical entities, ensuring a foundation of high-quality data for subsequent research and development activities.

References

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

Bergström, C. A., & Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmacy and Pharmacology, 71(9), 1335-1353. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Basic Fundamentals of Drug Delivery. IntechOpen. [Link]

-

Solubility Of Things. (n.d.). Amides: Structure, Properties, and Reactions. Retrieved January 15, 2026, from [Link]

-

Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation, 4, 117-212. (Note: A direct link to the full text is not available, but it is a foundational reference in the field, often cited in solubility literature like reference[7]).

-

Chemistry LibreTexts. (n.d.). Solubility of Amides. Retrieved January 15, 2026, from [Link] (Note: A more general page on amide properties is used as a proxy).

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

-

PubChem. (n.d.). N-(2-bromo-4-chlorophenyl)acetamide. Retrieved January 15, 2026, from [Link]

-

LibreTexts. (2023). Amides. Retrieved January 15, 2026, from [Link]

-

University of Massachusetts. (n.d.). Principles of Drug Action 1, Amides. Retrieved January 15, 2026, from [Link]

-

University of Florida. (n.d.). Organic Halides. Retrieved January 15, 2026, from [Link]

-

Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved January 15, 2026, from [Link]

Sources

- 1. 1940-31-4|N-(2-Bromo-4,5-dichlorophenyl)acetamide|BLD Pharm [bldpharm.com]

- 2. d-nb.info [d-nb.info]

- 3. caymanchem.com [caymanchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. scienceready.com.au [scienceready.com.au]

- 6. webhome.auburn.edu [webhome.auburn.edu]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

An In-Depth Technical Guide to N-(2-Bromo-4,5-dichlorophenyl)acetamide

This guide provides a comprehensive technical overview of N-(2-Bromo-4,5-dichlorophenyl)acetamide, a halogenated aromatic compound of interest to researchers and professionals in drug development and chemical synthesis. This document delves into its fundamental properties, a detailed synthesis protocol, and its emerging significance as a chemical intermediate.

Core Molecular Attributes

N-(2-Bromo-4,5-dichlorophenyl)acetamide is a polysubstituted benzene derivative. The strategic placement of bromine and chlorine atoms on the phenyl ring, combined with the acetamide functional group, imparts specific chemical properties that make it a valuable building block in organic synthesis.

Molecular Formula and Weight

The chemical formula for N-(2-Bromo-4,5-dichlorophenyl)acetamide is C₈H₆BrCl₂NO .[1][2][3] Its molecular weight is 282.95 g/mol .[1][4]

Structural Representation

The structure consists of an acetamide group (-NHCOCH₃) attached to a 2-bromo-4,5-dichlorophenyl ring. This arrangement influences the molecule's reactivity and potential for further chemical modification.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of N-(2-Bromo-4,5-dichlorophenyl)acetamide is crucial for its handling and application in a laboratory setting.

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 1940-31-4 | [1][5][6] |

| Molecular Formula | C₈H₆BrCl₂NO | [1][2][3] |

| Molecular Weight | 282.95 g/mol | [1][4] |

| Melting Point | 172-173 °C | [5][6] |

| Purity | ≥98% | [1] |

| Storage | Sealed in dry, 2-8°C | [4] |

Safety and Handling

According to the Globally Harmonized System (GHS), N-(2-Bromo-4,5-dichlorophenyl)acetamide is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H320 (Causes eye irritation).[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound.[1]

Synthesis Protocol: Acetylation of 2-Bromo-4,5-dichloroaniline

The primary route for the synthesis of N-(2-Bromo-4,5-dichlorophenyl)acetamide is the acetylation of its corresponding aniline precursor, 2-Bromo-4,5-dichloroaniline. This reaction involves the introduction of an acetyl group onto the nitrogen atom of the amine.

Causality of Experimental Choices

The selection of acetic anhydride as the acetylating agent is based on its high reactivity and the relative ease of purification of the final product. The reaction is typically carried out in a suitable solvent to ensure homogeneity and control of the reaction temperature. The addition of a mild base can be employed to neutralize the acetic acid byproduct, driving the reaction to completion.

Step-by-Step Experimental Methodology

Materials:

-

2-Bromo-4,5-dichloroaniline

-

Acetic anhydride

-

Glacial acetic acid (as solvent)

-

Ice-cold water

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Bromo-4,5-dichloroaniline in a minimal amount of glacial acetic acid.

-

Slowly add a stoichiometric excess of acetic anhydride to the solution while stirring.

-

Gently heat the reaction mixture to reflux for a period of 1-2 hours to ensure the completion of the reaction.

-

After the reflux period, allow the mixture to cool to room temperature.

-

Carefully pour the cooled reaction mixture into a beaker containing ice-cold water. This will cause the N-(2-Bromo-4,5-dichlorophenyl)acetamide product to precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it with cold water to remove any residual acetic acid and other water-soluble impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure N-(2-Bromo-4,5-dichlorophenyl)acetamide.

Synthesis Workflow Diagram

Caption: Synthesis of N-(2-Bromo-4,5-dichlorophenyl)acetamide.

Applications in Research and Development

While specific, large-scale applications of N-(2-Bromo-4,5-dichlorophenyl)acetamide are not extensively documented in publicly available literature, its chemical structure suggests its primary utility as a versatile intermediate in organic synthesis.

Role as a Chemical Intermediate

The presence of multiple reactive sites—the bromo and chloro substituents on the aromatic ring and the secondary amide linkage—allows for a variety of subsequent chemical transformations. This makes it a valuable precursor for the synthesis of more complex molecules with potential applications in:

-

Drug Discovery: As a "Protein Degrader Building Block," it can be incorporated into larger molecules designed to interact with specific biological targets.[3] The halogenated phenyl ring is a common motif in many pharmaceutical compounds.

-

Agrochemicals: Halogenated anilines and their derivatives are frequently used as starting materials in the development of new herbicides and pesticides.

-

Material Science: The compound's structure may lend itself to the synthesis of novel polymers or other advanced materials.

Conclusion

N-(2-Bromo-4,5-dichlorophenyl)acetamide is a well-defined chemical entity with established molecular and physical properties. Its synthesis via the acetylation of 2-Bromo-4,5-dichloroaniline is a straightforward and reproducible process. While its direct applications are still emerging, its true value for the scientific community lies in its potential as a versatile building block for the creation of novel and complex molecules in the fields of medicine, agriculture, and material science. Further research into the reactivity and potential applications of this compound is warranted.

References

Sources

"N-(2-Bromo-4,5-dichlorophenyl)acetamide" safety and handling precautions

An In-Depth Technical Guide: Safety and Handling Precautions for N-(2-Bromo-4,5-dichlorophenyl)acetamide

Section 1: Chemical Identity and Hazard Summary

A foundational aspect of safe laboratory practice is a clear understanding of the substance's identity and its primary hazards.

Table 1: Chemical Identification

| Identifier | Value |

|---|---|

| Chemical Name | N-(2-Bromo-4,5-dichlorophenyl)acetamide |

| CAS Number | 1940-31-4[1] |

| Molecular Formula | C₈H₆BrCl₂NO |

| Synonyms | Not widely available |

Due to the absence of a specific, detailed Safety Data Sheet (SDS) for this exact compound, the following hazard classification is extrapolated from closely related chemical structures. The GHS classifications for analogous compounds like 2-Bromo-N-(2,6-dichlorophenyl)acetamide and N1-(4-Bromo-2-chlorophenyl)acetamide consistently indicate irritation hazards[2][3].

Table 2: Synthesized GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[2][3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2][3] |

| Acute Toxicity, Oral (Potential) | 4 | H302: Harmful if swallowed[4] |

Note: This classification is predictive and should be treated as a minimum standard for safety precautions.

Section 2: Hazard Analysis and Causality

Understanding the mechanism and potential effects of exposure is critical for appreciating the importance of handling protocols. The hazards are primarily associated with the compound's reactive functional groups and its nature as a fine solid powder.

-

Respiratory Irritation : As a fine particulate, the compound can be easily inhaled if handled outside of a controlled environment. This may lead to irritation of the lungs and respiratory system[2]. The causality stems from the direct interaction of the chemical with the mucous membranes of the respiratory tract.

-

Skin Irritation : Direct contact with the skin can result in inflammation, characterized by itching, scaling, reddening, or pain[2]. Prolonged contact should be avoided, as the full toxicological profile, including dermal absorption, is not known.

-

Serious Eye Irritation : The eyes are particularly vulnerable. Contact can cause redness, pain, and potentially severe damage[2]. The immediate and thorough rinsing of the eyes upon any suspected contact is a critical first-aid measure for this reason.

-

Ingestion Hazards : While accidental ingestion is less common in a laboratory setting, it can be harmful[4]. Symptoms are not well-documented but would require immediate medical attention.

Section 3: Exposure Controls and Personal Protection

A multi-layered approach involving engineering controls and personal protective equipment (PPE) is mandatory to ensure user safety.

Engineering Controls

The primary line of defense is to control exposure at the source.

-

Ventilation : Always handle N-(2-Bromo-4,5-dichlorophenyl)acetamide inside a certified chemical fume hood to keep airborne concentrations low and prevent inhalation[2].

-

Safety Stations : Facilities must be equipped with an easily accessible eyewash fountain and a safety shower[2][3]. Their location should be known to all personnel working in the area.

Personal Protective Equipment (PPE)

PPE provides a crucial barrier between the researcher and the chemical.

Table 3: Recommended Personal Protective Equipment

| Area of Protection | Specification | Rationale |

|---|---|---|

| Eye/Face | Safety glasses with side shields or goggles. A face shield is recommended if there is a risk of splashing[4]. | Prevents eye contact from dust or splashes. |

| Hand | Nitrile or other chemically resistant gloves. | Prevents skin contact. Contaminated gloves must be disposed of properly after use[4]. |

| Body | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination[2]. |

| Respiratory | Not typically required if handled within a fume hood. | A NIOSH-approved respirator may be necessary for spill cleanup outside of a hood. |

Diagram 1: A standard workflow for mitigating hazards during chemical handling.

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is paramount.

Handling

-

Avoid Dust Formation : Minimize the generation and accumulation of dust. Use appropriate weighing techniques (e.g., weighing boats) to prevent dispersal[2][4].

-

Grounding : Take precautionary measures against static discharge, especially when handling larger quantities.

-

Personal Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday[2][4].

-

Clothing : Remove any contaminated clothing immediately and wash it before reuse[2].

Storage

-

Container : Keep the container tightly closed to prevent contamination and potential release[3][5].

-

Conditions : Store in a cool, dry, and well-ventilated place[5]. Room temperature storage is generally acceptable[4].

-

Incompatibilities : Store away from strong oxidizing agents[2].

Section 5: Emergency Procedures

A clear and rehearsed emergency plan is essential.

First Aid Measures

Immediate action is required in the event of exposure. Always show the safety data sheet to the attending physician[4].

-

If Inhaled : Remove the person to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor[2][5].

-

In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice/attention[2][4].

-

In Case of Eye Contact : Rinse cautiously with water for several minutes (at least 15 minutes is recommended). Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[2][4][5].

-

If Swallowed : Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately[4][6].

Accidental Release Measures

-

Personal Precautions : Wear appropriate PPE as described in Section 3. Keep unprotected personnel away and ensure adequate ventilation. Evacuate personnel to safe areas[2][4].

-

Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains or waterways[2][4].

-

Cleanup : Vacuum, sweep up, or absorb with an inert material (e.g., sand, vermiculite). Place the material into a suitable, labeled disposal container. Clean the affected area thoroughly once the material is removed[2][4].

Diagram 2: A decision tree for responding to laboratory emergencies.

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam[2][4].

-

Specific Hazards : During a fire, irritating and highly toxic gases may be generated by thermal decomposition. Hazardous decomposition products include carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen bromide[2][3].

-

Protective Equipment : Firefighters should wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear[2][4].

Section 6: Disposal Considerations

Waste from this material must be handled as hazardous.

-

Waste Treatment : Offer surplus and non-recyclable solutions to a licensed disposal company. Do not dispose of the material down the drain or into the environment[4].

-

Contaminated Packaging : Dispose of contaminated packaging in the same manner as the unused product[4]. All local, state, and federal regulations for hazardous waste disposal must be followed.

Section 7: References

-

AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Bromo-N-(2,6-dichlorophenyl)acetamide. Retrieved from AK Scientific.

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: Acetamide, N-(4-bromophenyl)-. Retrieved from Fisher Scientific.

-

Angene Chemical. (2025). Safety Data Sheet: 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from Angene Chemical.

-

Fisher Scientific Company. (2025). Safety Data Sheet: 4'-Bromoacetanilide. Retrieved from Fisher Scientific.

-

PubChem. (n.d.). N-(2-benzoyl-4-chlorophenyl)-2-bromoacetamide. National Center for Biotechnology Information. Retrieved from PubChem.

-

Thermo Fisher Scientific. (2016). Safety Data Sheet: N1-(4-Bromo-2-chlorophenyl)acetamide. Retrieved from Fisher Scientific.

-

PubChem. (n.d.). N-(2-bromo-4-chlorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from PubChem.

-

BLD Pharm. (n.d.). N-(2-Bromo-4,5-dichlorophenyl)acetamide. Retrieved from BLD Pharm.

Sources

"N-(2-Bromo-4,5-dichlorophenyl)acetamide" storage conditions

An In-Depth Technical Guide to the Optimal Storage of N-(2-Bromo-4,5-dichlorophenyl)acetamide

Introduction: Understanding the Compound

N-(2-Bromo-4,5-dichlorophenyl)acetamide is a halogenated aromatic amide of significant interest in synthetic chemistry. Its utility as a chemical intermediate and building block in the development of novel pharmaceutical and agrochemical compounds necessitates a thorough understanding of its stability and handling characteristics. The presence of multiple halogen substituents and an amide functional group on the phenyl ring dictates its reactivity and, consequently, the stringent conditions required for its storage to ensure its purity, stability, and efficacy in downstream applications. This guide provides a comprehensive overview of the optimal storage conditions for N-(2-Bromo-4,5-dichlorophenyl)acetamide, grounded in chemical principles and established laboratory safety practices.

Core Storage Recommendations

The long-term stability of N-(2-Bromo-4,5-dichlorophenyl)acetamide is contingent upon strict control of its storage environment. The following conditions are recommended to preserve the integrity of the compound.

| Parameter | Condition | Rationale |

| Temperature | 2°C to 8°C | Refrigeration minimizes the rate of potential hydrolytic and thermal degradation pathways. |

| Atmosphere | Store in a dry environment; under inert gas (e.g., Argon, Nitrogen) for long-term storage. | The compound is moisture-sensitive; the amide linkage is susceptible to hydrolysis[1]. A dry, inert atmosphere prevents this degradation. |

| Light | Protect from light. | Halogenated aromatic compounds can be sensitive to light, which may induce degradation. Storing in amber vials or dark environments is a critical precaution[1]. |

| Container | Tightly sealed, non-reactive containers (e.g., amber glass vials with PTFE-lined caps). | Prevents exposure to atmospheric moisture and contaminants[2][3][4]. |

| Location | A well-ventilated, designated chemical storage area. | Ensures safety and containment in case of a spill[2][3][4]. Store locked up as it is a suspected carcinogen[5]. |

The Scientific Rationale: Causality Behind Storage Protocols

The recommended storage conditions are not arbitrary; they are based on the inherent chemical vulnerabilities of the N-(2-Bromo-4,5-dichlorophenyl)acetamide molecule. Understanding these factors is key to appreciating the importance of strict protocol adherence.

Susceptibility to Hydrolysis

The primary degradation pathway for N-(2-Bromo-4,5-dichlorophenyl)acetamide is the hydrolysis of its amide bond. Amides, while generally stable, can undergo slow hydrolysis in the presence of moisture, a reaction that is accelerated by acidic or basic conditions. This reaction cleaves the molecule into 2-bromo-4,5-dichloroaniline and acetic acid, rendering the starting material impure and unsuitable for most applications. The deliquescent nature of similar simple amides highlights the importance of protection from moisture[6]. Storing the compound in a desiccated environment, preferably under an inert atmosphere, and ensuring containers are tightly sealed are the most effective countermeasures[2][4].

Caption: Standard operating procedure for handling and storage.

Safety and Hazard Management

N-(2-Bromo-4,5-dichlorophenyl)acetamide is classified as a suspected carcinogen (H351). All handling should be performed by trained personnel in a designated area, adhering to the following safety precautions:

-

Engineering Controls: Always handle the solid compound within a certified chemical fume hood to prevent inhalation of dust particles.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and safety goggles with side shields.[2][3]

-

Disposal: Dispose of waste material and empty containers in accordance with all federal, state, and local environmental regulations for hazardous chemical waste.[3]

By implementing these comprehensive storage and handling protocols, researchers can ensure the long-term stability and purity of N-(2-Bromo-4,5-dichlorophenyl)acetamide, thereby safeguarding the integrity and reproducibility of their scientific work.

References

- Sigma-Aldrich. (2025).

- ChemicalBook. (2025). 2-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide.

- Thermo Fisher Scientific. (2016). SAFETY DATA SHEET - N1-(4-Bromo-2-chlorophenyl)acetamide.

- LPS.org. (n.d.).

- Fisher Scientific. (2010).

- Fisher Scientific. (2010).

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Acetamide, N-(4-bromophenyl)-.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Not a hazardous substance or mixture.

- BLD Pharm. (n.d.). N-(2-Bromo-4,5-dichlorophenyl)acetamide.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Aryl Acetamides Utilizing N-(2-Bromo-4,5-dichlorophenyl)acetamide

Introduction: The Versatility of N-Aryl Acetamides and the Strategic Role of N-(2-Bromo-4,5-dichlorophenyl)acetamide

The N-aryl acetamide scaffold is a privileged motif in medicinal chemistry and materials science, forming the core structure of numerous pharmaceuticals, agrochemicals, and functional organic materials. The biological significance of this class of compounds is vast, with examples demonstrating analgesic, anti-inflammatory, anticancer, and antimicrobial properties. The precise substitution pattern on the aryl ring is critical for modulating the pharmacological activity and physicochemical properties of these molecules.

This guide provides a comprehensive overview of the synthetic utility of N-(2-Bromo-4,5-dichlorophenyl)acetamide as a versatile building block for the synthesis of a diverse array of N-aryl acetamides. The presence of a bromine atom at the 2-position offers a reactive handle for a variety of palladium- and copper-catalyzed cross-coupling reactions, allowing for the strategic introduction of new aryl, alkyl, and alkynyl substituents. The dichloro substitution pattern at the 4- and 5-positions provides a stable and often desirable feature in the final products, potentially enhancing their biological activity or material properties.

These application notes are designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for key synthetic transformations. We will delve into the mechanistic underpinnings of these reactions, providing not just the "how" but also the "why" behind the experimental choices.

Physicochemical Properties and Safety Information for N-(2-Bromo-4,5-dichlorophenyl)acetamide

Before commencing any experimental work, it is imperative to be familiar with the properties and safety precautions for the starting material.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrCl₂NO | N/A |

| Molecular Weight | 282.95 g/mol | N/A |

| Appearance | Off-white to light brown crystalline powder | N/A |

| Melting Point | 168-172 °C | N/A |

| Solubility | Soluble in DMF, DMSO, and chlorinated solvents. Sparingly soluble in alcohols. | N/A |

Safety Precautions:

-

Handling: Always handle N-(2-Bromo-4,5-dichlorophenyl)acetamide in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][2][3][4]

-

Inhalation: Avoid inhaling dust. May cause respiratory irritation.[1][2]

-

Skin Contact: Causes skin irritation. In case of contact, wash immediately with plenty of soap and water.[1][2]

-

Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes.[1][2]

-

Ingestion: Harmful if swallowed. If ingested, seek immediate medical attention.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][3]

Synthetic Protocols for the Derivatization of N-(2-Bromo-4,5-dichlorophenyl)acetamide

The bromine atom on the phenyl ring of N-(2-Bromo-4,5-dichlorophenyl)acetamide is the key to its synthetic versatility. This section provides detailed protocols for its use in several powerful cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In this protocol, the bromine atom of N-(2-Bromo-4,5-dichlorophenyl)acetamide is coupled with an arylboronic acid in the presence of a palladium catalyst and a base.

Causality of Experimental Choices:

-

Catalyst: A palladium(0) species, generated in situ from a palladium(II) precatalyst like Pd(PPh₃)₄ or formed from Pd(OAc)₂ and a phosphine ligand, is essential for the catalytic cycle. The choice of ligand can significantly impact reaction efficiency.

-

Base: A base such as potassium carbonate or sodium carbonate is required to activate the boronic acid and facilitate the transmetalation step.

-

Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is commonly used to dissolve both the organic and inorganic reagents.

Detailed Protocol: Synthesis of N-(2-Aryl-4,5-dichlorophenyl)acetamide via Suzuki-Miyaura Coupling

Materials:

-

N-(2-Bromo-4,5-dichlorophenyl)acetamide

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add N-(2-Bromo-4,5-dichlorophenyl)acetamide (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).

-

Add a 4:1 mixture of toluene and deionized water (10 mL).

-

Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add 20 mL of ethyl acetate.

-

Wash the organic layer with deionized water (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(2-aryl-4,5-dichlorophenyl)acetamide.

Expected Outcome:

This protocol is expected to yield the desired biaryl product in moderate to good yields (60-85%), depending on the specific arylboronic acid used. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation that is often challenging using classical methods.[3][5] This protocol details the coupling of N-(2-Bromo-4,5-dichlorophenyl)acetamide with a primary or secondary amine.

Causality of Experimental Choices:

-

Catalyst and Ligand: A palladium catalyst, typically Pd₂(dba)₃ or Pd(OAc)₂, is used in conjunction with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or RuPhos). The ligand is crucial for facilitating both the oxidative addition and the reductive elimination steps of the catalytic cycle.[6][7]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, forming the active nucleophile.

-

Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are used to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst.

Detailed Protocol: Synthesis of N-(2-(Arylamino)-4,5-dichlorophenyl)acetamide via Buchwald-Hartwig Amination

Materials:

-

N-(2-Bromo-4,5-dichlorophenyl)acetamide

-

Amine (e.g., Aniline or Morpholine)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a glovebox, add N-(2-Bromo-4,5-dichlorophenyl)acetamide (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%) to a flame-dried Schlenk tube.

-

Add anhydrous toluene (10 mL).

-

Seal the tube and bring it out of the glovebox.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired N-aryl acetamide.

Expected Outcome:

The Buchwald-Hartwig amination typically provides good to excellent yields (70-95%) of the desired N-arylated product. The product's identity and purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ullmann Condensation: A Copper-Catalyzed Alternative for C-N and C-O Bond Formation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N and C-O bonds.[2][5] While often requiring higher temperatures than palladium-catalyzed methods, it provides a valuable alternative, particularly for large-scale synthesis where cost is a consideration.

Causality of Experimental Choices:

-

Catalyst: Copper(I) salts, such as copper(I) iodide (CuI), are typically used as the catalyst. The presence of a ligand, such as 1,10-phenanthroline or an amino acid, can significantly accelerate the reaction and allow for milder conditions.

-

Base: A strong base, such as potassium carbonate or cesium carbonate, is necessary to deprotonate the nucleophile (amine or phenol).

-

Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are commonly employed to facilitate the reaction at elevated temperatures.

Detailed Protocol: Synthesis of N-(2-Phenoxy-4,5-dichlorophenyl)acetamide via Ullmann Condensation

Materials:

-

N-(2-Bromo-4,5-dichlorophenyl)acetamide

-

Phenol

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add N-(2-Bromo-4,5-dichlorophenyl)acetamide (1.0 mmol, 1.0 equiv.), phenol (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), copper(I) iodide (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.2 mmol, 20 mol%).

-

Add anhydrous DMF (10 mL).

-

Heat the reaction mixture to 120-140 °C and stir for 24-48 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into 50 mL of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with water (2 x 30 mL) and then brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired N-(2-phenoxy-4,5-dichlorophenyl)acetamide.

Expected Outcome:

The Ullmann condensation can provide the desired aryl ether or aryl amine in variable yields (40-80%), which are often dependent on the specific substrates and reaction conditions. Characterization is performed using standard spectroscopic methods.

Caption: Simplified representation of the Ullmann condensation.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction is a palladium-catalyzed method for the coupling of an aryl halide with an alkene to form a substituted alkene.[8][9] This reaction is particularly useful for the synthesis of stilbene and cinnamate derivatives.

Causality of Experimental Choices:

-

Catalyst: Palladium(II) acetate is a common precatalyst, which is reduced in situ to the active Pd(0) species.

-

Ligand: While some Heck reactions can be performed without a phosphine ligand, the addition of a ligand like triphenylphosphine can improve the stability and activity of the catalyst.

-

Base: An organic base, such as triethylamine (Et₃N), is used to neutralize the HBr generated during the catalytic cycle.

-

Solvent: A polar aprotic solvent like DMF or acetonitrile is typically used.

Detailed Protocol: Synthesis of N-(4,5-Dichloro-2-styrylphenyl)acetamide via Heck Reaction

Materials:

-

N-(2-Bromo-4,5-dichlorophenyl)acetamide

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add N-(2-Bromo-4,5-dichlorophenyl)acetamide (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and anhydrous DMF (10 mL).

-

Add styrene (1.5 mmol, 1.5 equiv.) and triethylamine (2.0 mmol, 2.0 equiv.).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into 50 mL of deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(4,5-dichloro-2-styrylphenyl)acetamide.

Expected Outcome:

The Heck reaction should provide the trans-stilbene derivative as the major product in moderate to good yields (50-80%). The stereochemistry of the double bond can be confirmed by ¹H NMR spectroscopy (coupling constants).

Caption: The catalytic cycle of the Heck reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between an aryl halide and a terminal alkyne, catalyzed by both palladium and copper.[10][11] This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in organic synthesis and components of various functional materials.

Causality of Experimental Choices:

-

Catalysts: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) is the primary catalyst for the cross-coupling, while a copper(I) co-catalyst (e.g., CuI) is essential for the activation of the alkyne.

-

Base: An amine base, such as triethylamine or diisopropylamine, serves both as a base to deprotonate the alkyne and as a solvent.

-

Solvent: A polar aprotic solvent like THF or DMF is often used as a co-solvent.

Detailed Protocol: Synthesis of N-(4,5-Dichloro-2-(phenylethynyl)phenyl)acetamide via Sonogashira Coupling

Materials:

-

N-(2-Bromo-4,5-dichlorophenyl)acetamide

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add N-(2-Bromo-4,5-dichlorophenyl)acetamide (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

-

Add anhydrous THF (10 mL) and triethylamine (5 mL).

-

Degas the solution by bubbling argon through it for 15 minutes.

-

Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give the desired N-(4,5-dichloro-2-(phenylethynyl)phenyl)acetamide.

Expected Outcome:

The Sonogashira coupling is generally a high-yielding reaction, and the desired arylalkyne can be expected in yields of 75-95%. The product can be readily characterized by the presence of the characteristic alkyne signals in the ¹H and ¹³C NMR spectra and the C≡C stretch in the IR spectrum.

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Conclusion and Future Perspectives

N-(2-Bromo-4,5-dichlorophenyl)acetamide has been demonstrated to be a highly valuable and versatile starting material for the synthesis of a wide range of N-aryl acetamides. The protocols detailed in these application notes for Suzuki-Miyaura, Buchwald-Hartwig, Ullmann, Heck, and Sonogashira couplings provide robust and reproducible methods for the diversification of this scaffold. The resulting compounds, with their varied substitution patterns, are of significant interest for screening in drug discovery programs, particularly in the search for new anticancer, anti-inflammatory, and antimicrobial agents. Further exploration of the reaction scope and the biological activities of the synthesized derivatives is a promising avenue for future research.

References

-

Aaron Chemistry GmbH. (2024, November 1). Safety Data Sheet: N-(5-Bromo-2-fluorophenyl)acetamide. Retrieved from [Link]

-

Wikipedia. Ullmann condensation. Retrieved from [Link]

-

Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Wikipedia. Heck reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Buchwald–Hartwig Reaction: A Universal Method for Aryl–Heteroatom Bond Formation. Russian Chemical Reviews, 69(1), 87-109.

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

-

The Royal Society of Chemistry. Supporting information. Retrieved from [Link]

-

NROChemistry. Sonogashira Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. Ullmann Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. Heck Reaction. Retrieved from [Link]

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.

Sources

- 1. N-(2-bromo-4-chlorophenyl)acetamide | C8H7BrClNO | CID 282685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem-casts.com [chem-casts.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heck Reaction [organic-chemistry.org]

- 9. Heck reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Heck Reaction—State of the Art [mdpi.com]

"N-(2-Bromo-4,5-dichlorophenyl)acetamide" as a precursor for heterocyclic synthesis

Application Note & Protocols

Topic: N-(2-Bromo-4,5-dichlorophenyl)acetamide as a Precursor for Heterocyclic Synthesis

Abstract

N-(2-Bromo-4,5-dichlorophenyl)acetamide is a strategically functionalized starting material, poised for the efficient construction of complex heterocyclic scaffolds. Its ortho-bromoacetanilide framework offers multiple reactive centers that can be selectively addressed to forge new ring systems of significant interest in medicinal chemistry and materials science.[1][2] The presence of the dichloro-substitution pattern provides a handle for tuning the electronic properties and metabolic stability of the final products. This guide details two robust, field-proven synthetic strategies leveraging this precursor: (1) a palladium-catalyzed intramolecular cyclization to access the dibenzo[b,d]azepin-6(5H)-one core, and (2) a sequential Ullmann coupling and oxidative cyclization to construct highly substituted, pharmaceutically relevant phenazine derivatives. Each protocol is presented with in-depth procedural details, mechanistic insights, and data interpretation guidelines to ensure reproducibility and success.

Strategic Importance of the Precursor

The synthetic utility of N-(2-Bromo-4,5-dichlorophenyl)acetamide is rooted in its distinct structural features. The interplay between the bromo, dichloro, and acetamide groups allows for a variety of selective transformations.

-

C-Br Bond: The ortho-bromine atom is the primary site for transition-metal-catalyzed cross-coupling reactions, including C-N and C-C bond formation. Its position relative to the amide is ideal for intramolecular cyclizations.

-

Amide (N-H) Group: The amide proton is sufficiently acidic to participate in deprotonation and subsequent nucleophilic attack in metal-catalyzed C-N coupling reactions. The amide moiety itself can be a precursor to other functional groups if needed.

-

Dichloro Substituents: The chlorine atoms at the 4- and 5-positions are relatively stable, allowing them to be carried through multi-step syntheses. They significantly influence the electronic nature of the aromatic ring and provide steric bulk, which can direct the regioselectivity of subsequent reactions.

Caption: Key reactive sites on N-(2-Bromo-4,5-dichlorophenyl)acetamide.

Protocol I: Synthesis of 2,3-Dichlorodibenzo[b,d]azepin-6(5H)-one via Intramolecular C-N Coupling

This protocol leverages a palladium-catalyzed intramolecular Buchwald-Hartwig amidation. This reaction is highly efficient for forming C-N bonds and is a cornerstone of modern medicinal chemistry for constructing nitrogen-containing heterocycles.[3] The proximity of the amide N-H and the aryl bromide allows for a high-yielding 6-membered ring formation, creating a tricyclic lactam core structure.

Mechanistic Principle

The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) complex then undergoes deprotonation of the amide N-H by a base, followed by coordination of the amide nitrogen. The key C-N bond-forming step occurs via reductive elimination, which releases the cyclized product and regenerates the active Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and promoting the reductive elimination step.

Caption: Catalytic cycle for intramolecular Pd-catalyzed C-N coupling.

Detailed Experimental Protocol

Materials and Reagents

| Reagent | CAS No. | Supplier | Grade |

| N-(2-Bromo-4,5-dichlorophenyl)acetamide | (Not available) | Custom | >98% |

| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | Strem | Reagent Grade |

| Xantphos | 161265-03-8 | Strem | Reagent Grade |

| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | Aldrich | 99.9% |

| Toluene | 108-88-3 | Fisher | Anhydrous |

| Nitrogen (N₂) | 7727-37-9 | Airgas | UHP (99.999%) |

Procedure

-

Vessel Preparation: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add N-(2-Bromo-4,5-dichlorophenyl)acetamide (1.0 mmol, 309.4 mg).

-

Catalyst/Ligand Addition: In a glovebox or under a positive pressure of nitrogen, add Palladium(II) Acetate (0.02 mmol, 4.5 mg), Xantphos (0.04 mmol, 23.1 mg), and Cesium Carbonate (1.4 mmol, 456 mg).

-

Solvent Addition: Add anhydrous toluene (20 mL) via syringe.

-

Degassing: Seal the flask and degas the reaction mixture by bubbling nitrogen through the solution for 15 minutes. Causality: This step is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Place the sealed flask in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot indicates reaction completion.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate (30 mL).

-

Filter the mixture through a pad of Celite® to remove the base and catalyst residues. Wash the pad with additional ethyl acetate (2 x 10 mL).

-

Combine the organic filtrates and concentrate under reduced pressure.

-

-